Talirine - 1342820-51-2

Talirine

Catalog Number: EVT-283222
CAS Number: 1342820-51-2
Molecular Formula: C60H64N8O12
Molecular Weight: 1089.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talirine, also known as SG-1882 or MC-Val-Ala-PBD, is a synthetically derived pyrrolobenzodiazepine (PBD) dimer. [] PBDs belong to a class of natural products with potent antitumor activity. [] They exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N2 position of guanine within specific sequences. [] Talirine, as a dimer, possesses two PBD units linked by a protease-cleavable linker, enabling it to crosslink DNA strands. [] This crosslinking ability significantly enhances its potency compared to monomeric PBDs. []

Within scientific research, Talirine is primarily investigated as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , ] ADCs are complex molecules designed for targeted drug delivery. [] They consist of a monoclonal antibody that specifically binds to a target on cancer cells, linked to a highly cytotoxic payload like Talirine. [, , ] This targeted approach aims to deliver the cytotoxic payload specifically to cancer cells, minimizing damage to healthy tissues. [, , ]

Molecular Structure Analysis

Talirine consists of two PBD units linked via a maleimidocaproyl-valine-alanine dipeptide linker. [, ] The linker is attached to the C2 position of one PBD unit and through a maleimide group to a cysteine residue on the antibody in the final ADC construct. [, ] Each PBD unit comprises a tricyclic system with an imine group (N10-C11) crucial for its DNA alkylating activity. []

Chemical Reactions Analysis

A key chemical reaction involving Talirine is its covalent binding to DNA. [] The N10-C11 imine group of each PBD unit in Talirine forms a covalent bond with the N2 amino group of guanine residues in the minor groove of DNA. [, ] This reaction is sequence-selective, preferring to bind to sequences containing a central guanine flanked by purines (Pu-G-Pu). []

Additionally, Talirine can undergo a reaction with acetone, forming a bis-adduct at the C11 position of each PBD unit. [] This adduct formation leads to the loss of the N10-C11 imine functionality, rendering Talirine inactive. []

Mechanism of Action

Talirine's primary mechanism of action involves DNA crosslinking, leading to cell death. [, ] This process can be broken down into the following steps:

  • Antibody-mediated Binding and Internalization: As a payload in ADCs, Talirine is delivered specifically to target cells through antibody-mediated binding. [] The ADC binds to its target antigen on the cell surface, triggering internalization. []

  • Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. [, ] Within the lysosome, the protease-cleavable linker connecting Talirine to the antibody is cleaved, releasing the active PBD dimer. [, ]

  • DNA Binding and Crosslinking: The released Talirine enters the nucleus and binds to DNA in a sequence-selective manner. [, ] The two PBD units of Talirine form covalent bonds with guanine residues on opposing DNA strands, effectively crosslinking them. [, ]

  • Cell Death: DNA crosslinking by Talirine disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, ]

Applications

The primary application of Talirine in scientific research is its use as a cytotoxic payload in ADCs for targeted cancer therapy. [, , ] Although not yet approved for clinical use, Talirine has been investigated in several clinical trials as part of vadastuximab talirine (SGN-CD33A), an ADC targeting CD33-positive acute myeloid leukemia (AML). [, , , , , , , , , , , , ] These studies explored its efficacy in various clinical settings, including:

  • Monotherapy in Relapsed or Refractory AML: Vadastuximab talirine demonstrated promising activity as a single agent in patients with relapsed or refractory AML. []

  • Combination Therapy with Hypomethylating Agents: Combining vadastuximab talirine with hypomethylating agents showed promising results in older patients with newly diagnosed AML. [, , ]

  • Post-Remission Therapy: Vadastuximab talirine was investigated as maintenance therapy and in combination with standard consolidation therapy in patients with AML in first remission. []

  • Combination Therapy with Induction Therapy: Vadastuximab talirine was studied in combination with 7+3 induction therapy in newly diagnosed AML patients. []

While these studies demonstrated the potential of Talirine-based ADCs, development was halted due to concerns regarding safety and toxicity. [, , , ]

Vadastuximab Talirine (SGN-CD33A, 33A)

  • Compound Description: Vadastuximab talirine is an antibody-drug conjugate (ADC) comprised of the pyrrolobenzodiazepine dimer, talirine, linked to a humanized monoclonal antibody targeting CD33. [, , , ] This ADC demonstrates potent cytotoxicity against CD33-positive AML cells by binding to CD33, internalizing, and releasing talirine into the cell, where it causes DNA crosslinking and apoptosis. [, , , , , , ]

Tesirine

  • Compound Description: Tesirine, similar to talirine, is a pyrrolobenzodiazepine (PBD) dimer and functions as a cytotoxic payload in various ADCs. [, ] Like talirine, it exerts its cytotoxic effect by crosslinking DNA. []
  • Relevance: Tesirine is structurally related to talirine, both being PBD dimers. The comparison between the clinical outcomes of ADCs using talirine and tesirine provides valuable insight into the structure-activity relationship within this class of payloads and how they influence the efficacy and safety profiles of the resulting ADCs. []

Monomethyl Auristatin E (MMAE)

  • Compound Description: MMAE is a cytotoxic agent belonging to the auristatin family. It acts as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. [] It is frequently employed as a payload in ADCs. []
  • Relevance: While structurally different from talirine, MMAE serves as a reference point for comparing and contrasting the properties and efficacy of different ADC payloads. This comparison is crucial for understanding the advantages and limitations of using talirine as a payload compared to other established cytotoxic agents. []

Mertansine (DM1)

  • Compound Description: Similar to MMAE, mertansine (DM1) is a cytotoxic agent that inhibits tubulin polymerization and is used as a payload in ADCs. []
  • Relevance: Like MMAE, mertansine serves as a reference point when comparing the properties and efficacy of different ADC payloads, including talirine. By understanding the characteristics of established payloads like mertansine, researchers can better evaluate the potential benefits and drawbacks of utilizing talirine in ADC development. []
  • Compound Description: Calicheamicin represents another class of cytotoxic agents, distinct from both tubulin inhibitors and PBD dimers. [] It exerts its cytotoxic effect by causing DNA damage through double-strand breaks. []
  • Relevance: Calicheamicin serves as an example of a DNA-damaging agent with a different mechanism of action than talirine. Comparing talirine to calicheamicin helps understand the potential advantages and disadvantages of using DNA crosslinking versus double-strand break induction as mechanisms of action for ADC payloads. []
  • Compound Description: This synthetic, DNA crosslinking pyrrolobenzodiazepine dimer is the cytotoxic payload linked to a humanized monoclonal antibody in vadastuximab talirine. [] Upon internalization of the ADC, SGD-1882 is released to bind and crosslink DNA in CD33-expressing tumor cells, inducing apoptosis. []

FGX-2-62

  • Compound Description: This pyridinobenzodiazepine (PDD) is a sequence-selective, DNA mono-alkylating agent. [] Unlike PBD dimers that form DNA crosslinks, FGX-2-62 binds to specific DNA sequences, inhibiting the binding of certain transcription factors, leading to cell cycle arrest at the G0/G1 phase. []
  • Relevance: This compound, while structurally similar to talirine in its core structure, represents a different class of DNA-interactive payloads. It binds as a monomer and exhibits lower hydrophobicity than talirine. []

C8-Conjugated PBD Monomer (GWL-78)

  • Compound Description: GWL-78 is a PBD monomer with a C8-conjugation. It exhibits the ability to covalently bond to a terminal guanine residue of DNA. []
  • Relevance: This compound, while structurally similar to half of the talirine molecule, provides insights into the binding properties of PBDs, suggesting that the C8-substituent might play a role in stabilizing the DNA adduct. []

SJG-136

  • Compound Description: This PBD dimer has progressed to Phase II clinical trials for ovarian and hematological cancers. []
  • Relevance: Similar to tesirine, SJG-136 exemplifies the successful development of a PBD dimer as an anti-cancer agent, emphasizing the therapeutic potential of PBDs like talirine in oncology. []

Properties

CAS Number

1342820-51-2

Product Name

Mc-Val-Ala-pbd

IUPAC Name

N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C60H64N8O12

Molecular Weight

1089.2 g/mol

InChI

InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1

InChI Key

TWQIMWSQDICMSE-DGCIIGOYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O

Solubility

Soluble in DMSO

Synonyms

Mc-Val-Ala-pbd; Talirine, maleimide-;

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.